molecular formula C12H17N3O B2601735 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol CAS No. 947013-14-1

1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B2601735
CAS No.: 947013-14-1
M. Wt: 219.288
InChI Key: ZVGPUXKEXKLMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with an amino group and a propyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction and functional group modifications. For instance, the reaction of o-phenylenediamine with propionaldehyde in the presence of a reducing agent like sodium borohydride can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of its anticancer properties, it may intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-1-propyl-1H-benzimidazol-2-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group and the propyl chain allows for diverse chemical modifications and enhances its potential for various applications .

Properties

IUPAC Name

1-(5-amino-1-propylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8(2)16/h4-5,7-8,16H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGPUXKEXKLMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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